2,5-Dimethyl Celecoxib-d4 is a deuterated derivative of Celecoxib, a nonsteroidal anti-inflammatory drug primarily used for the treatment of arthritis and acute pain. This compound is notable for its potential applications in scientific research, particularly in pharmacokinetics and drug metabolism studies due to the incorporation of deuterium, which enhances the stability and detectability of the compound in various analytical techniques.
2,5-Dimethyl Celecoxib-d4 is synthesized from Celecoxib through specific chemical modifications that include deuteration. The compound is available from chemical suppliers and is utilized primarily in research settings.
The synthesis of 2,5-Dimethyl Celecoxib-d4 involves several steps:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to purify the final product. Analytical methods like nuclear magnetic resonance spectroscopy are used to confirm the incorporation of deuterium.
The molecular formula for 2,5-Dimethyl Celecoxib-d4 is with a molecular weight of approximately 399.42 g/mol. The structure features a sulfonamide group and a pyrazole ring characteristic of Celecoxib derivatives.
The primary chemical reactions involving 2,5-Dimethyl Celecoxib-d4 include:
Reactions are typically carried out under controlled conditions using inert atmospheres to prevent unwanted side reactions. Analytical techniques such as mass spectrometry are employed to monitor reaction progress and product formation.
While 2,5-Dimethyl Celecoxib-d4 does not inhibit COX-2 activity like its parent compound, it has been shown to affect signaling pathways associated with cellular growth and inflammation. Specifically, it inhibits Akt-mediated signaling pathways, which are crucial in cardiac remodeling processes.
Studies have demonstrated that both Celecoxib and its derivative can improve cardiac function in experimental models by preventing hypertrophic remodeling through COX-independent mechanisms. For instance, in mouse models of dilated cardiomyopathy, treatment with 2,5-Dimethyl Celecoxib-d4 resulted in improved left ventricular function metrics.
Relevant data on solubility and stability can be critical for applications in drug formulation and biological studies.
2,5-Dimethyl Celecoxib-d4 serves several important roles in scientific research:
2,5-Dimethyl Celecoxib (DMC, chemical formula C~17~H~14~F~3~N~3~O~2~S) is a structural analog of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib, distinguished by methyl substitutions at the 2 and 5 positions of its phenylamine ring. This modification eliminates COX-2 inhibitory activity (IC~50~ >100 µM) while enhancing its antitumor properties [8] [9]. DMC exerts potent COX-2-independent effects, including induction of apoptosis, cell cycle arrest (G0/G1 and G2/M phases), and inhibition of prosurvival signaling pathways such as PDK-1/Akt and CIP2A/PP2A [4] [10]. The deuterated analog, 2,5-Dimethyl Celecoxib-d4 (DMC-d4), incorporates four deuterium atoms (^2^H) at the methylphenyl moiety (C~17~H~10~D~4~F~3~N~3~O~2~S, CAS: 544686-20-6). Deuteriation aims to improve metabolic stability by reducing CYP450-mediated oxidation rates, thereby extending half-life in pharmacokinetic studies [2] [7].
Table 1: Core Characteristics of DMC and DMC-d4
Property | DMC | DMC-d4 |
---|---|---|
Chemical Formula | C~17~H~14~F~3~N~3~O~2~S | C~17~H~10~D~4~F~3~N~3~O~2~S |
CAS Number | Not Provided | 544686-20-6 |
Molecular Weight | 381.37 g/mol | 385.40 g/mol |
COX-2 Inhibition | Inactive (>100 µM IC~50~) | Inactive |
Primary Application | Anticancer research | Metabolic & mechanistic tracer |
DMC was developed to circumvent cardiovascular risks associated with COX-2 inhibition by celecoxib while retaining its antitumor efficacy [8]. Initial studies revealed that celecoxib’s anticancer effects (e.g., apoptosis induction in leukemia cells) were independent of COX-2 suppression [5] [8]. Systematic structural analysis identified that dimethylation of celecoxib’s terminal phenyl ring:
Despite promising preclinical data, critical gaps persist:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7